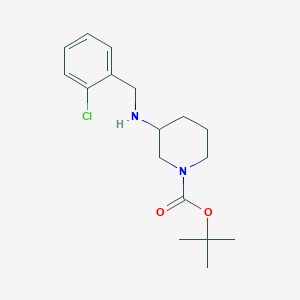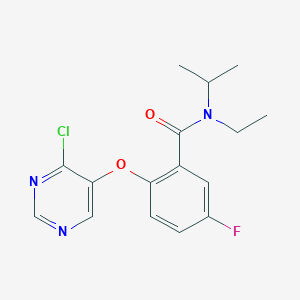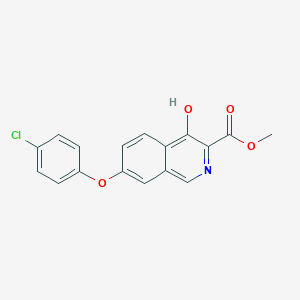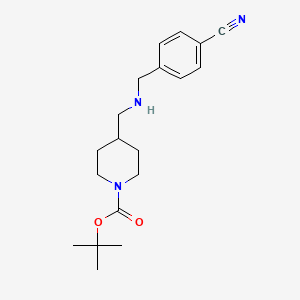
Tert-butyl 3-((2-chlorobenzyl)amino)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 3-((2-chlorobenzyl)amino)piperidine-1-carboxylate is a chemical compound with the molecular formula C17H25ClN2O2. It is a piperidine derivative that features a tert-butyl ester group and a 2-chlorobenzylamine moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-((2-chlorobenzyl)amino)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and 2-chlorobenzylamine. The process can be summarized as follows:
Formation of the piperidine intermediate: The piperidine derivative is reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form the tert-butyl ester.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent production quality.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chlorobenzyl group.
Oxidation and Reduction: The piperidine ring can be subjected to oxidation and reduction reactions, altering the oxidation state of the nitrogen atom.
Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed:
Substitution: Formation of various substituted piperidine derivatives.
Oxidation: Formation of N-oxides or other oxidized derivatives.
Reduction: Formation of reduced piperidine derivatives.
Hydrolysis: Formation of the corresponding carboxylic acid.
Aplicaciones Científicas De Investigación
Tert-butyl 3-((2-chlorobenzyl)amino)piperidine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of potential therapeutic agents, particularly those targeting neurological disorders.
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.
Pharmacological Studies: The compound is studied for its potential biological activities, including its effects on various receptors and enzymes.
Mecanismo De Acción
The mechanism of action of tert-butyl 3-((2-chlorobenzyl)amino)piperidine-1-carboxylate is not fully elucidated. it is believed to interact with specific molecular targets such as receptors or enzymes in the body. The presence of the piperidine ring and the chlorobenzyl group suggests potential interactions with neurotransmitter receptors or ion channels, which could modulate their activity and lead to pharmacological effects .
Comparación Con Compuestos Similares
Tert-butyl 4-amino-1-piperidinecarboxylate: Similar in structure but lacks the chlorobenzyl group.
Tert-butyl 3-oxopiperidine-1-carboxylate: Contains a ketone group instead of the amine group.
Tert-butyl 3-((2-((tert-butoxycarbonyl)amino)ethyl)amino)piperidine-1-carboxylate: Contains an additional tert-butoxycarbonyl group .
Uniqueness: Tert-butyl 3-((2-chlorobenzyl)amino)piperidine-1-carboxylate is unique due to the presence of the 2-chlorobenzylamine moiety, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry research .
Propiedades
Fórmula molecular |
C17H25ClN2O2 |
|---|---|
Peso molecular |
324.8 g/mol |
Nombre IUPAC |
tert-butyl 3-[(2-chlorophenyl)methylamino]piperidine-1-carboxylate |
InChI |
InChI=1S/C17H25ClN2O2/c1-17(2,3)22-16(21)20-10-6-8-14(12-20)19-11-13-7-4-5-9-15(13)18/h4-5,7,9,14,19H,6,8,10-12H2,1-3H3 |
Clave InChI |
RKOLFFUVSKRANC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCCC(C1)NCC2=CC=CC=C2Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![tert-butyl N-[2-azido-5-(dimethylcarbamoyl)cyclohexyl]carbamate](/img/structure/B11829434.png)


![2-((8S,9R,10S,13R,14S,16R,17R)-9-Fluoro-17-hydroxy-13-(iodomethyl)-10,16-dimethyl-3,11-dioxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl acetate](/img/structure/B11829452.png)
![2-(tert-Butoxycarbonyl)-8-chloro-2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinazoline-7-carboxylic acid](/img/structure/B11829461.png)


